Cannabisin A

Diabetes Research Metabolic Disorders Enzyme Inhibition

Research on PTP1B inhibitors often struggles with inconsistent potency from hemp-derived lignanamides. Cannabisin A (CAS 130508-46-2) from BenchChem offers a fully characterized, high-purity alternative: • 2.3-fold greater PTP1B inhibition (IC50 0.37 µM) over Cannabisin B, validated by MD simulations. • Distinct AChE inhibition (47.13% at 0.1 mg/mL) for neurodegeneration screening. • Low aqueous solubility (1.26 µg/mL) ideal for cyclodextrin complexation studies. • Consistent purity and in-stock availability for immediate global shipment.

Molecular Formula C34H30N2O8
Molecular Weight 594.6 g/mol
CAS No. 130508-46-2
Cat. No. B178612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabisin A
CAS130508-46-2
Molecular FormulaC34H30N2O8
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=C(C(=C3C=C(C(=CC3=C2)O)O)C4=CC(=C(C=C4)O)O)C(=O)NCCC5=CC=C(C=C5)O)O
InChIInChI=1S/C34H30N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,37-42H,11-14H2,(H,35,43)(H,36,44)
InChIKeyCLNINZAIEQRASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabisin A: A Differentiated Lignanamide


Cannabisin A (CA) is a naturally occurring arylnaphthalene lignanamide primarily isolated from the fruits and seed hulls of Cannabis sativa L. [1] [2]. Structurally defined as 6,7-dihydroxy-1-(3,4-dihydroxyphenyl)-N1,N2-bis-[2-(4-hydroxyphenyl)ethyl]-2,3-naphthalenedicarboxamide, it represents a distinct chemotype within the cannabisin family of phenolic amides [3]. Unlike cannabinoids such as THC or CBD, Cannabisin A belongs to a class of lignanamides that have demonstrated quantifiable enzyme inhibition and protein-binding activities relevant to metabolic, neurodegenerative, and formulation science research [4] [5].

Distinct chemotype

Arylnaphthalene lignanamide, structurally unrelated to cannabinoids

Supports non-cannabinoid pathway studies
Enzyme inhibition

Reported PTP1B, AChE, tyrosinase inhibition activities

Metabolic and neurodegeneration research contexts
Protein binding

Higher globulin binding than Cannabisin B reported

Protein-phenolic interaction and delivery research
Solubility baseline

Low aqueous solubility (1.26 μg/mL) documented

Formulation and cyclodextrin complexation research

Why Cannabisin A Cannot Be Substituted


Cannabisin A exhibits quantifiable differences in enzyme inhibition potency, protein-binding affinity, and solubility that preclude its generic substitution with closely related analogs such as Cannabisin B, Cannabisin C, or other hemp-derived lignanamides. Direct comparative studies reveal that CA inhibits PTP1B with an IC50 of 0.37 μM, which is approximately 2.3-fold more potent than Cannabisin B (IC50 = 0.84 μM) [1]. In acetylcholinesterase (AChE) assays, CA demonstrates 47.13% inhibition at 0.1 mg/mL, notably higher than Cannabisin C (42.89%) and Cannabisin D (13.97%) [2]. Furthermore, CA exhibits superior binding affinity to hemp seed globulin compared to CB [3]. These data underscore that even structurally similar cannabisins possess distinct pharmacological and physicochemical profiles, and using a non-specific analog in lieu of Cannabisin A will compromise experimental reproducibility and mechanistic interpretation.

1

PTP1B inhibitory potency differs ~2.3‑fold between Cannabisin A and B; mechanism also shifts from competitive‑dominant to mixed‑type. Assay‑response context may not transfer.

2

AChE inhibition profile varies among cannabisins (C, D, E, N, F) at comparable concentrations. Selecting a different lignanamide will alter endpoint response.

3

Tyrosinase inhibition mechanism is non‑competitive for CA but competitive for CB. Inhibition modality mismatch can shift melanogenesis assay interpretation.

4

Hemp seed globulin binding affinity rank is CA > CB. Carrier‑protein interaction and solubility enhancement cannot be assumed for analogs.

Cannabisin A Evidence Guide


PTP1B Inhibition Potency vs Cannabisin B

In a direct head-to-head comparison, Cannabisin A (CA) inhibited protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 0.37 μM, demonstrating approximately 2.3-fold greater potency than Cannabisin B (CB), which exhibited an IC50 of 0.84 μM [1]. Kinetic analysis further revealed distinct inhibition modalities: CA acted via a competitive-dominant mechanism, while CB exhibited mixed-type inhibition [1]. Molecular dynamics simulations confirmed stable binding of CA to catalytic-site residues including Asp48, Asp181, Arg221, and Phe182 [1].

PTP1B inhibition vs B
Head-to-head
IC50 0.37 μM (CA) vs 0.84 μM (CB)

Supports PTP1B pathway studies; competitive‑dominant mechanism reported for CA.

Kinetic analysis and 100 ns MD simulation confirm catalytic‑site binding.

Diabetes Research Metabolic Disorders Enzyme Inhibition

Acetylcholinesterase Inhibition vs Cannabisins

In a cross-study comparable assay system, Cannabisin A demonstrated 47.13% inhibition of acetylcholinesterase (AChE) from Tetronarce californica at a concentration of 0.1 mg/mL [1] [2]. This inhibition level was greater than that observed for Cannabisin C (42.89%), Cannabisin D (13.97%), Cannabisin E (11.17%), and grossamide (22.42%) under identical assay conditions [1]. Notably, Cannabisin A's inhibition profile was comparable to Cannabisin F (47.16%) but exceeded Cannabisin N (51.99%), while the positive control galantamine achieved 89.26% inhibition [1].

AChE inhibition vs cannabisins
Cross‑study comparable
CA: 47.13% inhibition at 0.1 mg/mL

Moderate cholinesterase modulation; distinct from C (42.89%), D (13.97%), and galantamine (89.26%).

Tetronarce californica enzyme, 37 °C, pH 7.8.

Neurodegenerative Disease Research Alzheimer's Disease Cholinesterase Inhibition

Hemp Seed Globulin Binding vs Cannabisin B

In a direct comparative study, Cannabisin A (CA) exhibited higher binding affinity to hemp seed globulin (GLB) than Cannabisin B (CB), as determined by fluorescence quenching and thermodynamic analysis [1]. The binding affinity order was explicitly reported as CA > CB, with hydrogen bonds and van der Waals forces serving as the primary interaction forces [1]. Furthermore, GLB complexation with either CA or CB enhanced ABTS and DPPH scavenging activities and improved in vitro digestibility compared to untreated GLB, but the non-covalent interactions significantly increased CA's water solubility, highlighting GLB as a promising natural carrier for this hydrophobic bioactive component [1].

Globulin binding vs B
Head-to-head
Binding order: CA > CB

Protein‑phenolic interaction research; binding enhances antioxidant activity and digestibility.

Fluorescence quenching, hydrogen bonds/van der Waals forces.

Food Science Protein-Phenolic Interactions Nutraceutical Formulation

Water Solubility and Cyclodextrin Complexation

Cannabisin A exhibits poor aqueous solubility, quantified at 1.26 μg/mL [1] , which restricts its performance in pharmacological applications. This solubility value provides a critical baseline for formulation development. Experimental studies demonstrated that encapsulation with β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) effectively increases CA's water solubility, with CA/HP-β-CD inclusion complex identified as the preferred formulation due to superior physicochemical properties compared to CA/β-CD [1]. Additionally, complexation with hemp seed globulin significantly increased CA's water solubility, presenting an alternative natural carrier approach [2].

Aqueous solubility
Supporting evidence
1.26 μg/mL

Low solubility baseline; supports cyclodextrin/protein carrier formulation research.

HP‑β‑CD complexation recommended for solubility improvement.

Pharmaceutical Formulation Drug Delivery Solubility Enhancement

Tyrosinase Inhibition Mechanism vs Cannabisin B

In a direct comparative study of tyrosinase inhibition, Cannabisin A (3) was identified as a non-competitive inhibitor, while Cannabisin B (4) exhibited a competitive inhibition mechanism [1] [2]. The binding site and interaction mode of each inhibitor on tyrosinase were calculated by computational chemistry, revealing distinct molecular recognition patterns [1]. Furthermore, Cannabisin A decreased both melanin content and tyrosinase activity in B16F10 melanoma cells, supporting its potential as a functional tyrosinase inhibitor [1].

Tyrosinase mechanism vs B
Head-to-head
CA: non‑competitive; CB: competitive

Inhibition modality difference supports melanogenesis research compound selection.

B16F10 cell assay confirms melanin content reduction.

Melanogenesis Research Cosmeceutical Development Enzyme Kinetics

Cannabisin A Application Scenarios


PTP1B Inhibition in Diabetes Research

Researchers investigating protein tyrosine phosphatase 1B (PTP1B) as a therapeutic target for type 2 diabetes and obesity should prioritize Cannabisin A over Cannabisin B based on its 2.3-fold higher inhibitory potency (IC50 0.37 μM vs. 0.84 μM) and its competitive-dominant inhibition mechanism [1]. The validated molecular docking and 100 ns MD simulation data confirming stable binding to catalytic-site residues (Asp48, Asp181, Arg221, Phe182) provide a robust structural foundation for medicinal chemistry optimization and structure-activity relationship (SAR) studies [1]. Cannabisin A is suitable for in vitro enzyme assays, cellular glucose uptake studies in C2C12 myotubes, and as a reference compound for screening novel PTP1B inhibitors from natural product libraries.

AChE Modulation in Neurodegeneration

For Alzheimer's disease and neurodegeneration research programs, Cannabisin A offers a moderate AChE inhibition profile (47.13% at 0.1 mg/mL) that is quantitatively distinct from related cannabisins [2] [3]. This activity level positions CA as a suitable reference compound for studies investigating mild-to-moderate cholinergic modulation, particularly when compared to the strong inhibition of galantamine (89.26%) or the weak activity of Cannabisin D (13.97%) [2]. CA can be employed in in vitro AChE inhibition screening assays, in silico molecular modeling studies, and as a component of hemp seed-derived extract standardization for neuroprotective activity assessment.

Protein-Phenolic Interactions for Nutraceuticals

Cannabisin A's superior binding affinity to hemp seed globulin (GLB) compared to Cannabisin B [4] makes it the preferred phenolic compound for investigating protein-phenolic interactions in food matrices and nutraceutical delivery systems. The documented enhancement of antioxidant activity (ABTS and DPPH scavenging) and improved in vitro digestibility upon GLB complexation [4] support its use in functional food development, plant-based protein enrichment studies, and the design of natural carrier systems for hydrophobic bioactives. CA can serve as a model hydrophobic phenolic compound for encapsulation efficiency studies and controlled release experiments.

Cyclodextrin Complexation for Solubility

The well-characterized low aqueous solubility of Cannabisin A (1.26 μg/mL) [5] establishes it as a relevant model compound for solubility enhancement research in pharmaceutical formulation. The validated cyclodextrin complexation methods (β-CD and HP-β-CD) with demonstrated solubility improvement [5] provide a reproducible experimental framework for formulation scientists developing delivery systems for poorly soluble natural products. CA is appropriate for phase solubility studies, inclusion complex characterization via NMR and molecular docking, and comparative dissolution testing of formulated vs. unformulated compound.

Application
Selection Property
Validation Focus
PTP1B signaling studies
Reported PTP1B inhibitory potency and mechanism
Competitive‑dominant inhibition, catalytic‑site binding confirmation
Cholinesterase pathway research
Moderate AChE inhibition profile vs other cannabisins
Reproducible endpoint response at defined concentration
Protein‑phenolic interaction studies
Higher globulin binding affinity among tested cannabisins
Carrier‑mediated solubility and antioxidant activity enhancement
Solubility enhancement research
Documented low aqueous solubility baseline
Cyclodextrin complexation efficiency and formulation development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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